molecular formula C12H11N3O3 B11096370 4-nitro-1-(3-phenylpropanoyl)-1H-pyrazole

4-nitro-1-(3-phenylpropanoyl)-1H-pyrazole

Cat. No.: B11096370
M. Wt: 245.23 g/mol
InChI Key: PNWVXCICUDBPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-(3-phenylpropanoyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a nitro group at position 4 and a phenylpropanoyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(3-phenylpropanoyl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The phenylpropanoyl group can participate in nucleophilic substitution reactions, where the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-amino-1-(3-phenylpropanoyl)-1H-pyrazole.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Nitro-1-(3-phenylpropanoyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-(3-phenylpropanoyl)-1H-pyrazole is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The phenylpropanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Nitro-1H-pyrazole: Lacks the phenylpropanoyl group, making it less lipophilic.

    1-(3-Phenylpropanoyl)-1H-pyrazole: Lacks the nitro group, reducing its potential for bioreduction.

    4-Amino-1-(3-phenylpropanoyl)-1H-pyrazole: The reduced form of the nitro compound, with different biological activities.

Uniqueness: 4-Nitro-1-(3-phenylpropanoyl)-1H-pyrazole is unique due to the combination of its nitro and phenylpropanoyl groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

1-(4-nitropyrazol-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C12H11N3O3/c16-12(7-6-10-4-2-1-3-5-10)14-9-11(8-13-14)15(17)18/h1-5,8-9H,6-7H2

InChI Key

PNWVXCICUDBPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.